(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone
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Description
(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that has been shown to have a range of effects on biochemical and physiological processes. In We will also discuss potential future directions for research on this compound.
Scientific Research Applications
Photolysis and Tautomeric Insights
Photolysis studies of isoxazolone compounds, including derivatives similar to (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone, reveal unique product formations due to the existence of distinct tautomers. Research by Prager and Smith (1994) on phenyldisic acids demonstrates how the photolysis in methanol leads to the formation of products uniquely arising from isolated tautomers, showcasing the chemical versatility and potential applications of such compounds in understanding chemical reaction pathways and designing novel photochemical reactions (R. Prager & Jason A. Smith, 1994).
Synthesis of Isoxazole Derivatives
The synthesis of amino-isoxazoles, which are structurally related to (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone, has been explored to prepare selectively 5-amino-3-(pyrrol-2-yl)isoxazoles, demonstrating the compound's relevance in synthesizing complex organic structures with potential applications in material science and drug discovery. Sobenina et al. (2005) have developed methods for preparing such derivatives, which could be applicable in synthesizing novel isoxazole-based compounds (L. Sobenina et al., 2005).
Bioactivation Pathways
The bioactivation pathways of isoxazole rings, as studied by Jian Yu et al. (2011), provide insight into the metabolic transformations of such compounds in human liver microsomes. This research elucidates how isoxazole-containing molecules undergo enzyme-catalyzed ring cleavage, leading to the formation of reactive intermediates. Understanding these pathways is crucial for developing therapeutics and assessing the environmental impact of chemical substances (Jian Yu et al., 2011).
Anticholinesterase Activity
Research on arylisoxazole-phenylpiperazine derivatives, such as the study by Saeedi et al. (2019), highlights the potential of isoxazole compounds in inhibiting acetylcholinesterase, an enzyme target for treating neurodegenerative diseases. This suggests applications of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone derivatives in designing selective inhibitors for therapeutic purposes (Mina Saeedi et al., 2019).
Environmental Synthesis and Anti-inflammatory Activity
The environmentally benign synthesis of isoxazole derivatives and their evaluation for anti-inflammatory activities, as explored by Rajanarendar et al. (2015), demonstrate the compound's potential in medicinal chemistry and environmental science. These findings suggest the versatility of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone and related structures in developing new pharmaceuticals and in green chemistry applications (E. Rajanarendar et al., 2015).
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-9-14(16-19-11)15(18)17-8-7-13(10-17)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWADOZCKUTRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone |
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